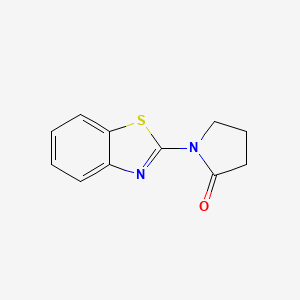

1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10-6-3-7-13(10)11-12-8-4-1-2-5-9(8)15-11/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVOAMZAIZLBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Benzothiazol 2 Yl Pyrrolidin 2 One

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one suggests several logical disconnections to identify key starting materials. The most direct approach involves the disconnection of the N-C bond between the pyrrolidinone and benzothiazole (B30560) rings. This leads to two primary sets of precursors:

Route A: This pathway identifies 2-substituted benzothiazole and pyrrolidin-2-one as the key synthons. The benzothiazole component would require an activating group at the C2 position, such as a halogen (e.g., 2-chlorobenzothiazole) or a sulfonyl group, to facilitate nucleophilic substitution by the pyrrolidin-2-one nitrogen.

Route B: An alternative disconnection involves building the benzothiazole ring onto a pre-functionalized pyrrolidinone core. This would start with a precursor like N-(2-mercaptophenyl)-2-pyrrolidinone, which could then undergo intramolecular cyclization.

Route C: A convergent approach involves the condensation of 2-aminothiophenol (B119425) with a suitably activated derivative of γ-aminobutyric acid or pyrrolidinone itself. The most common method for benzothiazole formation involves the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. mdpi.com

The key precursors identified through this analysis are therefore 2-aminothiophenol, pyrrolidin-2-one, and various activated derivatives such as 2-chlorobenzothiazole (B146242) and γ-halobutyryl halides.

Classical and Modern Synthetic Routes to the Benzothiazolyl-pyrrolidinone Core

Both multi-step sequences and more streamlined one-pot strategies have been developed for the synthesis of related heterocyclic systems, providing a blueprint for the construction of the target molecule.

Multi-step synthesis provides a robust, albeit longer, route that allows for the isolation and purification of intermediates, often leading to a purer final product. A plausible multi-step sequence for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one would involve:

Synthesis of an activated benzothiazole: Preparation of a reactive precursor like 2-chlorobenzothiazole. This can be achieved from 2-mercaptobenzothiazole (B37678) via oxidation and subsequent treatment with a chlorinating agent.

N-Arylation of Pyrrolidin-2-one: The prepared 2-chlorobenzothiazole is then reacted with pyrrolidin-2-one in the presence of a base. This nucleophilic substitution reaction forms the desired C-N bond. Such multi-step approaches are common in heterocyclic chemistry to build complex scaffolds from simpler, functionalized building blocks. researchgate.netlibretexts.org

This methodical approach ensures control over each bond-forming event, which is crucial for constructing complex molecular architectures. researchgate.net

Modern synthetic chemistry emphasizes efficiency, favoring one-pot reactions that reduce reaction time, resource consumption, and waste generation by eliminating intermediate workup and purification steps. ekb.eg A potential one-pot strategy for the target molecule could involve the reaction of 2-aminothiophenol with a γ-halobutyryl halide, such as 4-chlorobutyryl chloride.

In this scenario, the amine of 2-aminothiophenol would first react with the acid chloride to form an amide intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the thiol group would then form the benzothiazole ring, yielding the final product. The efficiency of such procedures is marked by high yields and short reaction times. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent and the catalyst system, which can dramatically influence reaction kinetics, yield, and selectivity.

The choice of solvent is critical as it can affect reactant solubility, reaction rate, and equilibrium position. For N-arylation reactions and benzothiazole synthesis, a range of solvents has been explored. Studies on analogous pyrrolidinone syntheses show that polar aprotic solvents like DMF often provide good results for nucleophilic substitution reactions. beilstein-journals.org However, greener solvents like ethanol (B145695) and even water are increasingly preferred. beilstein-journals.orgresearchgate.net The optimal solvent is often determined empirically, with results varying based on the specific substrates and catalysts used. researchgate.net

Table 1: Effect of Different Solvents on Analogous Pyrrolidinone Synthesis

| Solvent | Catalyst/Additive | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Citric Acid | 0.25 | 89 | researchgate.net |

| Water | Citric Acid | 0.5 | 72 | researchgate.net |

| DMF | None | 6 | 62 | beilstein-journals.org |

| Acetic Acid | None | 9.5 | 36 | beilstein-journals.org |

| Methanol | Citric Acid | 10 | 81 | researchgate.net |

Catalysis is fundamental to the efficient formation of the C-N bond in the target molecule. For N-arylation reactions, transition metal catalysts, particularly those based on copper and palladium, are widely employed. Copper(I)-catalyzed reactions, often referred to as Ullmann condensations, are a classical method for forming such bonds. mdpi.com

Modern protocols often use palladium-based catalysts with specialized ligands that can operate under milder conditions with lower catalyst loadings. In the context of benzothiazole synthesis, various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts like SnP2O7, have been shown to be effective in promoting the condensation and cyclization steps. mdpi.com The choice of catalyst can significantly impact the reaction kinetics, reducing the required temperature and reaction time. For instance, microwave-assisted synthesis in the presence of a biocatalyst has been shown to dramatically shorten reaction times compared to conventional heating. mdpi.com

Table 2: Comparison of Catalyst Systems for Analogous Heterocycle Synthesis

| Reaction Type | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Intramolecular N-S Bond Formation | Cu(I) / O₂ | Excellent yields, uses O₂ as the sole oxidant. | mdpi.com |

| Condensation of 2-aminothiophenol & aldehydes | SnP₂O₇ (heterogeneous) | High yields, short reaction times, reusable catalyst. | mdpi.com |

| Condensation of 2-aminothiophenol & aldehydes | Acacia concinna (biocatalyst) / Microwave | Rapid, solvent-free, eco-friendly. | mdpi.com |

| Cyclization | l-proline (organocatalyst) / Ultrasound | Cost-effective, easy work-up, high yields. | nih.gov |

| Cyclization of 1,2-diamines with CO₂ | γ-Al₂O₃ (heterogeneous) | Effective for converting diamines into cyclic ureas. | mdpi.com |

Green Chemistry Principles in the Synthesis of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one

The application of green chemistry principles to the synthesis of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one can significantly reduce the environmental impact of the process. These principles focus on the use of safer solvents, alternative energy sources, and waste reduction.

Alternative Energy Sources:

Microwave irradiation and ultrasound assistance are two prominent green chemistry techniques that can be applied to this synthesis.

Microwave-Assisted Synthesis: Microwave heating has been shown to accelerate the synthesis of various heterocyclic compounds, including benzothiazole and lactam derivatives. rsc.orgnih.govias.ac.innih.govmdpi.com For the synthesis of the N-(benzothiazol-2-yl)-4-chlorobutanamide intermediate, microwave irradiation could potentially reduce reaction times and improve yields compared to conventional heating methods. nih.govias.ac.in Similarly, the subsequent intramolecular cyclization could also be facilitated by microwave energy, promoting a more efficient and faster ring closure. rsc.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. kjscollege.comresearchgate.netnih.gov The use of ultrasound has been reported for the efficient synthesis of 2-substituted benzothiazoles and could be a viable green alternative for the acylation step. kjscollege.comresearchgate.net This method often allows for reactions to be carried out under milder conditions and in shorter timeframes. kjscollege.com

Solvent-Free Synthesis:

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Acylation: The acylation of 2-aminobenzothiazole (B30445) could potentially be carried out under solvent-free conditions, particularly with the aid of microwave irradiation or by grinding the reactants together. This approach would eliminate the need for halogenated solvents like dichloromethane, which are common in this type of reaction but pose environmental and health risks.

By incorporating these green chemistry principles, the synthesis of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one can be made more environmentally benign, efficient, and sustainable.

Advanced Structural Characterization and Spectroscopic Elucidation of 1 1,3 Benzothiazol 2 Yl Pyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

Proton and Carbon-13 NMR Chemical Shift Assignments

Although specific experimental data is not available, one can predict the expected regions for the proton (¹H) and carbon-13 (¹³C) NMR signals based on the chemical environment of the nuclei in 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one.

Expected ¹H NMR Spectral Regions:

Benzothiazole (B30560) Protons (Ar-H): The four protons on the benzene (B151609) ring of the benzothiazole moiety would typically appear in the aromatic region, expected between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the fused thiazole (B1198619) ring.

Pyrrolidin-2-one Protons: The protons of the pyrrolidin-2-one ring would exhibit characteristic signals. The two protons adjacent to the nitrogen atom (N-CH₂) are expected to be deshielded and appear as a triplet around δ 3.8-4.2 ppm. The protons adjacent to the carbonyl group (C(O)-CH₂) would likely resonate as a triplet around δ 2.4-2.8 ppm. The remaining two protons (-CH₂-) would be expected to appear as a multiplet around δ 2.0-2.4 ppm.

Expected ¹³C NMR Spectral Regions:

Carbonyl Carbon (C=O): The carbonyl carbon of the pyrrolidin-2-one ring is expected to have a chemical shift in the range of δ 170-180 ppm.

Benzothiazole Carbons: The carbon atoms of the benzothiazole ring would appear in the aromatic region (δ 110-160 ppm), with the carbon atom at the junction of the two rings and the one attached to the pyrrolidinone nitrogen showing distinct chemical shifts due to their unique electronic environments.

Pyrrolidin-2-one Carbons: The carbon atoms of the pyrrolidin-2-one ring would be found in the aliphatic region. The carbon adjacent to the nitrogen (N-CH₂) would likely be around δ 40-50 ppm, the carbon adjacent to the carbonyl group (C(O)-CH₂) around δ 30-40 ppm, and the other methylene (B1212753) carbon (-CH₂-) around δ 15-25 ppm.

A hypothetical data table for the expected chemical shifts is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidin-2-one Ring | ||

| C2' (C=O) | - | ~175 |

| C3' (-CH₂-) | ~2.2 (m) | ~20 |

| C4' (-CH₂-) | ~2.6 (t) | ~35 |

| C5' (N-CH₂) | ~4.0 (t) | ~45 |

| Benzothiazole Ring | ||

| C2 | - | ~160 |

| C4 | ~7.8 (d) | ~125 |

| C5 | ~7.4 (t) | ~124 |

| C6 | ~7.5 (t) | ~126 |

| C7 | ~7.9 (d) | ~121 |

| C8 (C-S) | - | ~135 |

| C9 (C-N) | - | ~152 |

Note: This table is predictive and not based on experimental data. Actual values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons at C3', C4', and C5' of the pyrrolidin-2-one ring, confirming their sequential arrangement. It would also show correlations between the adjacent aromatic protons on the benzothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule by linking the known proton chemical shifts to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations would be expected between the C5' protons of the pyrrolidin-2-one ring and the C2 carbon of the benzothiazole ring, as well as the C2' carbonyl carbon.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

Crystal Packing and Supramolecular Assembly

The analysis of the crystal packing would reveal how individual molecules of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one arrange themselves in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the polar carbonyl group and the aromatic benzothiazole system suggests that C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the benzothiazole rings of adjacent molecules, could play a significant role in the supramolecular assembly.

Torsional Angles and Bond Lengths Analysis

A hypothetical table of selected bond lengths and a torsional angle is provided below for illustrative purposes.

| Bond | Expected Bond Length (Å) |

| C2-N1' | ~1.38 |

| C2'-N1' | ~1.35 |

| C2'=O | ~1.23 |

| C-S (in thiazole) | ~1.75 |

| C=N (in thiazole) | ~1.32 |

| Torsional Angle | Expected Value (°) |

| C9-C2-N1'-C5' | Variable |

Note: This table is hypothetical and not based on experimental X-ray data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, with a molecular formula of C₁₁H₁₀N₂OS, the calculated exact mass would be compared to the experimentally measured mass. A very small mass difference (typically in the parts-per-million range) would provide strong evidence for the correct molecular formula.

Theoretical Exact Mass Calculation:

Formula: C₁₁H₁₀N₂OS

Calculated Monoisotopic Mass: 218.0514 g/mol

An HRMS experiment would be expected to yield a measured mass very close to this theoretical value, thus confirming the molecular formula of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

The IR and Raman spectra are expected to be complex, with distinct regions corresponding to vibrations of the aromatic benzothiazole system and the aliphatic lactam ring. Key vibrational modes anticipated for this molecule include the carbonyl stretching of the lactam, various C-H stretching and bending modes, C-N stretching vibrations within both ring systems, and the characteristic vibrations of the benzothiazole nucleus, including C=N, C-S, and aromatic ring stretching.

Anticipated Vibrational Assignments:

A hypothetical breakdown of the expected vibrational frequencies, based on the analysis of similar compounds found in the literature, is presented below. It is important to note that the actual experimental values may vary due to the electronic and steric interactions between the two heterocyclic systems.

Aromatic and Aliphatic C-H Stretching: The region above 3000 cm⁻¹ in both IR and Raman spectra would likely feature multiple bands. Aromatic C-H stretching vibrations from the benzothiazole ring are expected to appear in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the CH₂ groups of the pyrrolidinone ring would be observed in the 3000-2850 cm⁻¹ region.

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C=O stretching vibration of the five-membered γ-lactam ring is one of the most characteristic signals. This band is typically observed in the range of 1700-1670 cm⁻¹ in the IR spectrum. Its position can be influenced by the electronic effects of the attached benzothiazole group.

C=N and C=C Stretching (Aromatic Region): The benzothiazole moiety would give rise to a series of bands in the 1650-1400 cm⁻¹ region. researchgate.net The C=N stretching vibration of the thiazole part of the benzothiazole ring is expected to produce a sharp band around 1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the fused benzene ring typically appear as multiple bands in the 1600-1450 cm⁻¹ range.

CH₂ Bending: The scissoring and bending vibrations of the methylene (CH₂) groups in the pyrrolidinone ring are expected to be found in the 1470-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds are anticipated in the 1400-1200 cm⁻¹ region. This includes the C-N stretching within the pyrrolidinone ring and the exocyclic C-N bond connecting the two heterocyclic systems. The C-N stretching of the benzothiazole moiety is also expected in this range.

C-S Stretching: The benzothiazole ring contains a C-S bond, and its stretching vibration typically appears as a weaker band in the 800-700 cm⁻¹ range. researchgate.net

The table below summarizes the predicted key vibrational frequencies and their assignments for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one.

| Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | Benzothiazole Ring | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | Pyrrolidinone Ring | 3000 - 2850 | IR, Raman |

| Carbonyl C=O Stretch | γ-Lactam | 1700 - 1670 | IR |

| C=N Stretch | Benzothiazole Ring | ~1640 | IR, Raman |

| Aromatic C=C Stretch | Benzothiazole Ring | 1600 - 1450 | IR, Raman |

| CH₂ Bending | Pyrrolidinone Ring | 1470 - 1450 | IR |

| C-N Stretch | Lactam & Benzothiazole | 1400 - 1200 | IR, Raman |

| C-S Stretch | Benzothiazole Ring | 800 - 700 | IR, Raman |

It is imperative that future research on 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one includes experimental IR and Raman spectroscopic studies to validate these predictions and provide a complete vibrational characterization of the molecule. Such data would be invaluable for confirming its structure and understanding the electronic interactions between the benzothiazole and pyrrolidin-2-one moieties.

Computational and Theoretical Investigations of 1 1,3 Benzothiazol 2 Yl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior and intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Through geometry optimization, the most stable three-dimensional arrangement of atoms (the ground state) is determined. This process minimizes the energy of the molecule to predict its most likely conformation.

From this optimized geometry, Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For the general class of benzothiazole (B30560) derivatives, DFT calculations are commonly performed using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)) to obtain these properties. However, specific HOMO-LUMO energy values for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one are not documented in the searched literature.

Electrostatic Potential Surface Analysis

While MEP analyses have been conducted for various benzothiazole analogs to understand their interaction patterns, a specific MEP map and its detailed analysis for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one are not available.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Identification of Putative Biological Targets through Molecular Docking

Molecular docking is frequently used in drug discovery to screen libraries of compounds against known biological targets to identify potential therapeutic candidates. For the broader family of benzothiazole-containing compounds, studies have identified various putative targets, including kinases (like VEGFR-2), enzymes involved in microbial survival (such as E. coli dihydroorotase), and receptors in the central nervous system. However, no studies have been published that specifically identify biological targets for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one through molecular docking.

Binding Modes and Interaction Energies with Receptor Sites

Once a putative target is identified, docking simulations can elucidate the specific binding mode of the ligand within the receptor's active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The binding energy (or docking score), typically expressed in kcal/mol, quantifies the strength of this interaction, with lower (more negative) values indicating a more stable complex.

Without identified targets for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, there is no available data on its specific binding modes or interaction energies with any receptor.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a ligand and the stability of a ligand-receptor complex. By simulating the system in a biologically relevant environment (e.g., in water), researchers can observe how the compound changes its shape and how stable its interactions with a target protein are over a period of nanoseconds or longer.

While MD simulations have been performed on some pharmacologically active benzothiazole derivatives to confirm the stability of their docked poses within biological targets, no such studies have been published for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Descriptors for Research Prioritization

In modern drug discovery, computational tools are indispensable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. While specific experimental data for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one is scarce, its ADME profile can be hypothesized based on studies of related benzothiazole and pyrrolidin-2-one derivatives.

The design of analogs of a lead compound is often guided by in silico ADME predictions to enhance desired properties. For a molecule like 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, several key parameters would be considered. These predictions are typically generated using various computational models and software that analyze the molecule's structure.

Studies on various benzothiazole derivatives have demonstrated that this heterocyclic system can be a versatile scaffold in medicinal chemistry. In silico ADME predictions for other benzothiazole-containing compounds, such as 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, have shown good drug-likeness properties, often complying with Lipinski's rule of five. nih.govtubitak.gov.tr These rules suggest that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Similarly, the pyrrolidine (B122466) ring is a common feature in many biologically active compounds. nih.gov Computational studies on pyrrolidine derivatives have been used to predict their ADME/Tox properties, revealing that this scaffold can contribute to good oral bioavailability and permeability. nih.gov

For 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, a hypothetical ADME prediction would likely focus on the following parameters, which are commonly assessed for novel compounds:

| ADME Parameter | Predicted Property for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one (Hypothetical) | Rationale based on Analogous Structures |

| Human Intestinal Absorption | High | Benzothiazole and pyrrolidinone scaffolds are often found in orally bioavailable drugs. |

| Blood-Brain Barrier (BBB) Penetration | Likely to be a non-penetrant | The presence of polar atoms and the overall structure may limit BBB crossing. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Benzothiazole rings can interact with the active sites of cytochrome P450 enzymes. |

| Plasma Protein Binding | Moderate to High | Aromatic systems like benzothiazole tend to promote binding to plasma proteins. |

| Renal Excretion | Low to Moderate | Metabolism is likely the primary route of elimination. |

These predictions, while theoretical, provide a valuable starting point for the design of analogs with improved pharmacokinetic profiles, for instance, by modifying substituents to alter lipophilicity or reduce potential metabolic liabilities.

Oral bioavailability is a critical parameter for many drugs, and it is influenced by both solubility and permeability. In silico models can provide initial assessments of these properties. The "Bioavailability Radar" is a useful tool for visualizing the drug-likeness of a molecule based on six key physicochemical properties. mdpi.com

For 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, a theoretical assessment would involve calculating properties such as lipophilicity (logP), molecular weight, topological polar surface area (TPSA), and aqueous solubility (logS). Research on other benzothiazole derivatives has shown that they can possess favorable bioavailability scores, often around 0.55. mdpi.com

The aqueous solubility of a compound is a key determinant of its absorption. Theoretical models for solubility prediction are complex, taking into account factors like the energy required to break the crystal lattice and the energy gained from solvation. mdpi.com Given the fused aromatic and lactam structure of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, its aqueous solubility is predicted to be relatively low.

A hypothetical assessment of the bioavailability and solubility of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one is presented in the table below.

| Physicochemical Descriptor | Predicted Value (Hypothetical) | Implication for Bioavailability |

| Molecular Weight ( g/mol ) | ~218.27 | Favorable (within Lipinski's rule) |

| logP (Lipophilicity) | 1.5 - 2.5 | Favorable for permeability |

| Topological Polar Surface Area (TPSA) (Ų) | ~50 - 60 | Favorable for cell membrane permeability |

| Aqueous Solubility (logS) | -3 to -4 | Potentially low, may limit absorption |

| Number of Hydrogen Bond Donors | 0 | Favorable |

| Number of Hydrogen Bond Acceptors | 3 | Favorable |

These theoretical assessments suggest that while 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one has several characteristics that are favorable for good oral bioavailability, its solubility might be a limiting factor. This type of analysis is crucial for prioritizing which compounds should be synthesized and tested in the early phases of drug discovery, and for identifying potential challenges that may need to be addressed through formulation strategies.

Pharmacological and Biological Activity Profiling of 1 1,3 Benzothiazol 2 Yl Pyrrolidin 2 One and Its Analogs

In Vitro Enzyme Inhibition Studies and Mechanistic Investigations

There is no specific information available in the reviewed scientific literature regarding the in vitro enzyme inhibition properties of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one.

Concentration-Dependent Inhibition Assays

Data from concentration-dependent inhibition assays for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one are not available in the public scientific domain.

Kinetics of Enzyme-Ligand Interactions

There are no published studies detailing the kinetics of enzyme-ligand interactions for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one.

Receptor Binding Affinity Assays and Ligand-Binding Dynamics

Specific details concerning the receptor binding affinity and ligand-binding dynamics of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one are not documented in the available scientific literature.

Competitive Binding Studies

No data from competitive binding studies involving 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one have been found in the course of this review.

Allosteric Modulation Investigations

Information regarding any allosteric modulation effects of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one is not present in the current body of scientific publications.

Cell-Based Assays for Understanding Cellular Mechanisms of Action

There is a lack of published research on cell-based assays designed to elucidate the cellular mechanisms of action for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one.

Information regarding the pharmacological and biological activity of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one is not available in the public domain.

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the pharmacological and biological profiling of the chemical compound 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one . Consequently, there is no available data regarding its target engagement, pathway activation or inhibition, or effects in specific phenotypic assays. Furthermore, no preclinical in vivo studies in animal models have been reported for this specific molecule.

While research exists on compounds containing either a benzothiazole (B30560) or a pyrrolidin-2-one moiety, the unique combination of these two structures in "1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one" has not been the subject of published pharmacological investigation. For instance, various derivatives of benzothiazole have been explored for a wide range of biological activities, including anti-inflammatory and analgesic properties. jyoungpharm.orgnih.gov Similarly, the pyrrolidin-2-one scaffold is a component of numerous biologically active compounds. rdd.edu.iqresearchgate.net

However, without direct experimental evidence, it is not scientifically accurate to extrapolate the activities of these related but structurally distinct molecules to 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one. The precise pharmacological profile of a compound is determined by its unique three-dimensional structure and chemical properties, which govern its interactions with biological targets.

Therefore, the requested article detailing the pharmacological and biological activity of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, as per the specific outline provided, cannot be generated due to the absence of the necessary scientific data.

Structure Activity Relationship Sar Studies of 1 1,3 Benzothiazol 2 Yl Pyrrolidin 2 One Derivatives

Design and Synthesis of Analogs with Modifications on the Benzothiazole (B30560) Moiety

The benzothiazole ring is a versatile scaffold that can be readily modified, particularly at the 2-position and on the fused benzene (B151609) ring. researchgate.netmdpi.com The primary synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various reagents like carboxylic acids, aldehydes, or ketones. mdpi.com For the parent compound, 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one, modifications on the benzothiazole moiety would typically involve starting with a substituted 2-aminothiophenol.

Substitutions on the benzene ring of the benzothiazole core can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. SAR studies on various benzothiazole-containing compounds have revealed distinct patterns:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halogen (-F, -Cl, -Br) groups often enhances biological activities like antimicrobial or anticancer effects. sci-hub.se For instance, research has shown that benzothiazoles with EWGs are particularly active against Gram-positive bacteria. sci-hub.se Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also modulate activity, sometimes increasing potency for different targets by enhancing binding through other mechanisms. sci-hub.se

Lipophilicity: Modifications that alter the compound's octanol-water partition coefficient (logP) are critical for its pharmacokinetic properties. Adding halogen atoms, for example, increases lipophilicity, which can improve membrane permeability. The addition of a fluorine atom, in particular, can enhance metabolic stability and binding affinity. journalajrimps.com

Steric Factors: The position of the substituent (e.g., at the 4, 5, 6, or 7-position) is also crucial. A bulky substituent at a position critical for binding to a receptor pocket could lead to a loss of activity due to steric hindrance.

The synthesis of these analogs would involve multi-step processes, often starting with the creation of the substituted benzothiazole core, followed by its coupling to the pyrrolidinone ring.

Table 1: Representative Modifications on the Benzothiazole Moiety and Their Observed Effects in Related Compounds

| Position of Substitution | Substituent (R) | General Effect on Activity (from related series) | Reference |

|---|---|---|---|

| 6 | -Cl (Electron-withdrawing) | Increased antiproliferative and antibacterial activity | sci-hub.semdpi.com |

| 6 | -NO₂ (Electron-withdrawing) | Enhanced anti-inflammatory and antibacterial activity | sci-hub.se |

| 6 | -OCH₃ (Electron-donating) | Modulated anti-inflammatory and analgesic activity | sci-hub.se |

Design and Synthesis of Analogs with Modifications on the Pyrrolidinone Ring

The pyrrolidin-2-one ring, a five-membered lactam, offers several positions for structural modification, primarily at the C3, C4, and C5 positions. The non-planar, puckered nature of this saturated ring means that the stereochemistry of substituents plays a vital role in determining biological activity. researchgate.netnih.gov

Synthetic strategies for modifying the pyrrolidinone ring often involve using substituted precursors in ring-forming reactions, such as 1,3-dipolar cycloadditions or the cyclization of γ-aminobutyric acid derivatives. nih.gov Alternatively, a pre-formed pyrrolidinone ring can be functionalized.

Key SAR insights from studies on various pyrrolidinone-containing molecules include:

Substitution at C3 and C4: Introducing substituents at these positions can significantly impact potency and selectivity. For instance, in a series of pyrrolidine-2,5-dione derivatives, anticonvulsant activity was strongly affected by the nature of the substituent at the 3-position. nih.gov The cis or trans orientation of substituents at the 3 and 4-positions is often a critical determinant of activity, as it dictates the spatial arrangement of pharmacophoric groups. nih.gov

Chirality: The pyrrolidinone ring can contain multiple stereocenters. Different enantiomers or diastereomers often exhibit vastly different biological activities and potencies due to the stereospecific nature of drug-receptor interactions.

For the 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one scaffold, synthesizing analogs with a substituted pyrrolidinone ring would allow for a detailed exploration of the steric and electronic requirements of the binding site.

Table 2: Potential Modifications on the Pyrrolidinone Ring and Their Hypothesized Impact

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity | Reference |

|---|---|---|---|

| 3 | Alkyl, Aryl | Could influence potency and selectivity by interacting with hydrophobic pockets. | nih.gov |

| 4 | Hydroxyl, Amino | May introduce new hydrogen bonding interactions, potentially increasing affinity. | researchgate.net |

Elucidation of Key Pharmacophoric Features through SAR Analysis

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. By integrating the SAR data from modifications on both the benzothiazole and pyrrolidinone rings, a hypothetical pharmacophore model for active 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one derivatives can be proposed.

Key pharmacophoric features likely include:

Aromatic/Hydrophobic Region: The planar benzothiazole ring system serves as a key aromatic and hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions with the target protein. researchgate.net

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole (B1198619) ring (at position 3) and the carbonyl oxygen of the pyrrolidinone ring are prominent hydrogen bond acceptors. These are often crucial for anchoring the ligand in the active site of a receptor or enzyme.

Hydrogen Bond Donors: While the parent scaffold lacks a hydrogen bond donor, introducing substituents like hydroxyl (-OH) or amino (-NH₂) groups on either ring could add this feature, potentially leading to new, favorable interactions.

Defined 3D Geometry: The relative orientation of the rigid benzothiazole plane and the puckered pyrrolidinone ring is critical. Substituents on the pyrrolidinone ring would modulate this spatial arrangement, allowing the molecule to fit optimally into a specific binding pocket.

Pharmacophore models for benzothiazole derivatives have often identified two aromatic rings, hydrogen bond acceptors, and a hydrogen bond donor as key features for activity. researchgate.net The pyrrolidinone ring contributes a crucial hydrogen bond acceptor and a 3D scaffold that can be tailored to position other functional groups precisely.

Development of QSAR Models for Predictive Activity Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.gov For benzothiazole and pyrrolidinone derivatives, several QSAR studies have been successfully conducted to predict activities such as antimicrobial, anti-inflammatory, and antiarrhythmic effects. mdpi.comnih.govnih.govallsubjectjournal.com

A QSAR model for 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one derivatives would be developed by:

Synthesizing a diverse library of analogs with known biological activity data (e.g., IC₅₀ or ED₅₀ values).

Calculating molecular descriptors for each analog. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Verloop).

Hydrophobicity descriptors: LogP.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Generating a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Validating the model using internal (e.g., leave-one-out cross-validation) and external test sets to ensure its predictive power. nih.gov

For example, a QSAR study on antiarrhythmic pyrrolidin-2-one derivatives found that their activity depended significantly on descriptors related to the molecule's charge distribution and connectivity. nih.gov Similarly, QSAR models for benzothiazoles have highlighted the importance of electronic and topological parameters. mdpi.comallsubjectjournal.com A robust QSAR model for the title compound series would be a valuable tool for designing new, more potent derivatives and prioritizing synthetic efforts.

Conformational Flexibility and Its Influence on Biological Activity

Benzothiazole Moiety: The fused bicyclic system is inherently rigid, providing a stable anchor for interactions with a target.

Pyrrolidinone Moiety: The five-membered saturated ring is not flat and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. The specific puckering of the ring and the axial or equatorial orientation of any substituents can dramatically alter the molecule's shape. researchgate.net

Rotational Freedom: There is rotational freedom around the single bond connecting the benzothiazole C2-carbon and the pyrrolidinone N1-nitrogen. The preferred dihedral angle of this bond will determine the relative orientation of the two ring systems. This rotation may be hindered by bulky substituents near the linkage.

The combination of these factors results in a molecule that has both rigid and flexible elements. The conformational flexibility allows the molecule to adapt its shape to fit into the binding site of a protein (an "induced fit" mechanism). However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and thus weaker affinity. Computational studies, such as conformational analysis and molecular dynamics simulations, can be used to explore the accessible low-energy conformations of these derivatives and understand how structural modifications influence the preferred shape and, consequently, the biological activity. mdpi.comresearchgate.net

Analytical Methodologies for Research Scale Quantification and Purity Assessment of 1 1,3 Benzothiazol 2 Yl Pyrrolidin 2 One

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assessment of purity and for the quantitative analysis of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one. Its versatility allows for the separation of the main compound from non-volatile and thermally labile impurities.

The development of a robust HPLC method is critical for achieving accurate and reproducible results. Both isocratic and gradient elution methods can be employed, with the choice depending on the complexity of the sample matrix and the number of impurities present. A reversed-phase (RP-HPLC) approach is typically suitable for a molecule of this polarity. nih.govresearchgate.netimpactfactor.org

Isocratic Elution: For routine purity checks where the impurity profile is well-defined, a simple isocratic method can be effective. This method utilizes a constant mobile phase composition throughout the analysis. A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

Gradient Elution: When dealing with a more complex mixture of impurities with a wider range of polarities, a gradient elution method is preferable. nih.gov This technique involves a programmed change in the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both more polar and less polar impurities that might not be adequately resolved in an isocratic run.

| Parameter | Isocratic Method Example | Gradient Method Example |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | 60:40 (A:B) | Time (min) | %B 0 | 30 20 | 90 25 | 90 26 | 30 30 | 30 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Injection Volume | 10 µL | 10 µL |

| Detection | UV at 280 nm | UV at 280 nm or MS detector |

UV-Vis Detection: The benzothiazole (B30560) moiety in 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one contains a chromophore that allows for straightforward detection using a UV-Vis spectrophotometer. dergipark.org.trmdpi.com The selection of an appropriate wavelength is crucial for achieving high sensitivity. Based on the UV-Vis spectra of related benzothiazole compounds, a wavelength in the range of 270-330 nm would likely provide a strong absorbance for the target molecule. dergipark.org.tr A photodiode array (PDA) detector can be particularly useful as it provides spectral information for the analyte and any impurities, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a more powerful analytical tool. nih.gov MS detection offers higher selectivity and sensitivity compared to UV-Vis and provides valuable structural information about the main compound and its impurities based on their mass-to-charge ratios (m/z). Electrospray ionization (ESI) is a common ionization technique for molecules of this type. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to confirm the identity of the compound and to elucidate the structures of unknown impurities. libretexts.orgmdpi.comwvu.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. researchgate.netresearchgate.net These impurities could originate from starting materials, solvents used in the synthesis and purification steps, or from side reactions.

Potential volatile impurities could include residual solvents such as toluene, ethanol (B145695), or ethyl acetate, which are commonly used in the synthesis of related heterocyclic compounds. mdpi.com The GC method would involve injecting the sample, often after dissolution in a suitable solvent and potentially with derivatization, into a heated injection port. The separation is achieved on a capillary column, and the components are identified by their mass spectra.

| Parameter | Example Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-500 |

Capillary Electrophoresis for Analytical Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative or complementary technique to HPLC for the analysis of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one. scielo.br Capillary Zone Electrophoresis (CZE) is the most common mode of CE and separates analytes based on their charge-to-size ratio in an electric field. nih.govresearchgate.net This technique is particularly advantageous due to its high resolution, short analysis times, and minimal sample and reagent consumption.

For the analysis of the target compound, method development in CZE would focus on optimizing the background electrolyte (BGE) composition and pH to achieve the best separation from potential impurities. The pH of the BGE will influence the charge of the analyte and the electroosmotic flow (EOF), both of which are critical for separation. nih.gov

| Parameter | Example Condition |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective) |

| Background Electrolyte (BGE) | 25 mM Sodium phosphate buffer, pH 7.0 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 280 nm |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one in a laboratory setting?

- Answer: The synthesis typically involves cyclocondensation reactions between benzothiazole derivatives and pyrrolidinone precursors. Key steps include:

- Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., potassium carbonate) to facilitate nucleophilic substitution or cyclization .

- Monitoring reaction progress via TLC and optimizing temperature (e.g., 150°C for 20 hours) to ensure complete conversion .

- Purification via liquid-liquid extraction (ethyl acetate/water) and solvent removal under reduced pressure .

Q. Which spectroscopic techniques are most effective for characterizing 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one?

- Answer:

- 1H NMR : Critical for confirming the pyrrolidinone ring structure (e.g., δ 3.3–3.3 ppm for CH2 groups) and benzothiazole aromatic protons (δ 7.3–7.6 ppm) .

- Mass Spectrometry (MS) : Used to validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray Crystallography : For resolving crystal structures and verifying substituent positions in benzothiazole-pyrrolidinone hybrids .

Q. What safety protocols are essential when handling 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one?

- Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in a cool (4°C), dry environment away from ignition sources .

- In case of exposure, consult a physician and provide the safety data sheet (SDS) for toxicity assessment .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation reaction between benzothiazole derivatives and pyrrolidinone precursors to improve yield?

- Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to <1 hour) and improves regioselectivity .

- Catalyst screening : Test alternatives like DBU or ionic liquids to enhance reaction efficiency .

- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce environmental impact .

Q. What strategies are recommended for analyzing by-products or impurities in synthetic routes to 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one?

- Answer:

- HPLC-MS : Identify low-concentration impurities via reverse-phase chromatography and high-resolution MS .

- Isolation via column chromatography : Separate by-products using silica gel and gradient elution (e.g., hexane/ethyl acetate) .

- Mechanistic studies : Use DFT calculations to predict side reactions (e.g., over-alkylation) and adjust stoichiometry .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar benzothiazole-pyrrolidinone analogs?

- Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., δ 6.7–7.6 ppm) .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to enhance signal resolution in complex mixtures .

- Comparative crystallography : Cross-validate NMR assignments with X-ray diffraction data .

Q. What computational methods are suitable for predicting the bioactivity of 1-(1,3-Benzothiazol-2-yl)pyrrolidin-2-one derivatives?

- Answer:

- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with biological activity .

- ADMET prediction : Assess pharmacokinetics (e.g., LogP, bioavailability) using SwissADME .

Q. What experimental approaches can elucidate the mechanism of action for benzothiazole-pyrrolidinone hybrids in antimicrobial studies?

- Answer:

- Time-kill assays : Determine bactericidal vs. bacteriostatic effects by monitoring microbial viability over 24 hours .

- Resistance profiling : Test against multidrug-resistant strains (e.g., MRSA) to assess clinical relevance .

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., DNA gyrase) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.